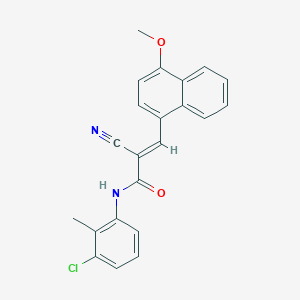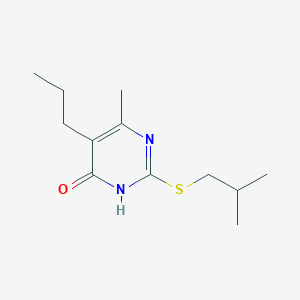
N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-methoxy-1-naphthyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-methoxy-1-naphthyl)acrylamide, also known as CMNA, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. CMNA belongs to the class of acrylamide derivatives that have been studied for their anti-inflammatory, analgesic, and anti-tumor properties.
作用机制
The exact mechanism of action of N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-methoxy-1-naphthyl)acrylamide is not fully understood. However, studies have shown that it inhibits the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-methoxy-1-naphthyl)acrylamide also activates the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of inflammation and cell proliferation.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-methoxy-1-naphthyl)acrylamide has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to have anti-tumor effects in animal models of cancer. N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-methoxy-1-naphthyl)acrylamide has been found to reduce the production of inflammatory mediators such as prostaglandins, leukotrienes, and cytokines. It has also been found to induce apoptosis (programmed cell death) in cancer cells.
实验室实验的优点和局限性
One advantage of using N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-methoxy-1-naphthyl)acrylamide in lab experiments is its high purity and stability. It can be easily synthesized and purified, and its structure and purity can be confirmed using various analytical techniques. However, one limitation is that its mechanism of action is not fully understood, and more studies are needed to elucidate its molecular targets and signaling pathways.
未来方向
There are several future directions for the study of N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-methoxy-1-naphthyl)acrylamide. One direction is to investigate its potential therapeutic applications in other diseases and conditions, such as cardiovascular disease, diabetes, and neurodegenerative diseases. Another direction is to study its pharmacokinetics and pharmacodynamics in humans, to determine its safety and efficacy as a potential drug candidate. Additionally, more studies are needed to elucidate its mechanism of action and molecular targets, to better understand its biological effects.
合成方法
The synthesis of N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-methoxy-1-naphthyl)acrylamide involves the reaction of 3-chloro-2-methylphenyl isocyanate with 4-methoxy-1-naphthylamine in the presence of acryloyl chloride. The resulting product is purified using column chromatography to obtain N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-methoxy-1-naphthyl)acrylamide in high purity.
科学研究应用
N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-methoxy-1-naphthyl)acrylamide has been studied for its potential therapeutic applications in various diseases and conditions. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-methoxy-1-naphthyl)acrylamide has been tested in animal models of inflammation, pain, and cancer, and has shown promising results.
属性
IUPAC Name |
(E)-N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-methoxynaphthalen-1-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O2/c1-14-19(23)8-5-9-20(14)25-22(26)16(13-24)12-15-10-11-21(27-2)18-7-4-3-6-17(15)18/h3-12H,1-2H3,(H,25,26)/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWWRHYMWHJRQV-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=CC2=CC=C(C3=CC=CC=C23)OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC(=O)/C(=C/C2=CC=C(C3=CC=CC=C23)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-methoxynaphthalen-1-yl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3-phenylpropyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B6079240.png)
![N-(3-chloro-2-methylphenyl)-2-{[1-(4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]thio}acetamide](/img/structure/B6079245.png)
![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-2-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B6079250.png)
![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-(3-phenyl-2-propynoyl)piperazine](/img/structure/B6079256.png)
![5-[4-(3-methylbutoxy)phenyl]-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6079257.png)
![N-(3-fluorophenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6079264.png)
![3-(1,3-benzodioxol-5-yl)-N-[6,6-dimethyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]propanamide](/img/structure/B6079274.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-methoxy-N-(tetrahydro-2-furanylmethyl)nicotinamide](/img/structure/B6079284.png)

![N-(3-fluorophenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6079304.png)
![N-1,3-benzodioxol-5-yl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B6079309.png)
![ethyl 2-[(4-methoxyphenyl)amino]-5-[4-(methylthio)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6079321.png)
![2-(1,3-thiazol-4-yl)-1-[3-(trifluoromethyl)benzyl]-1H-benzimidazole](/img/structure/B6079325.png)
![1-({5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}amino)-2-butanol](/img/structure/B6079339.png)